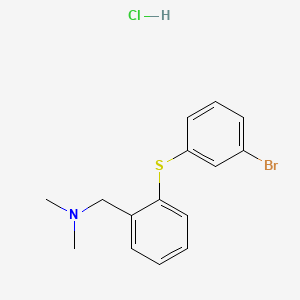![molecular formula C22H20N2O5S B11974540 4-((E)-{2-[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11974540.png)
4-((E)-{2-[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((E)-{2-[(4-metilfenil)sulfonil]hidrazono}metil)fenil 4-metoxibenzoato es un compuesto orgánico que presenta una estructura compleja con grupos funcionales tanto hidrazono como sulfonil.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-((E)-{2-[(4-metilfenil)sulfonil]hidrazono}metil)fenil 4-metoxibenzoato típicamente involucra la reacción del ácido 4-metoxibenzoico con 4-((E)-{2-[(4-metilfenil)sulfonil]hidrazono}metil)fenol bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) para facilitar la esterificación.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente involucrarían rutas de síntesis similares con optimización para la producción a gran escala. Esto podría incluir el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-((E)-{2-[(4-metilfenil)sulfonil]hidrazono}metil)fenil 4-metoxibenzoato puede experimentar varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de sulfona.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazono a una amina.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución aromática electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan típicamente agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4).
Sustitución: Las reacciones de sustitución aromática electrófila a menudo utilizan reactivos como el bromo (Br2) o el ácido nítrico (HNO3) en condiciones ácidas.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de sulfona, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
4-((E)-{2-[(4-metilfenil)sulfonil]hidrazono}metil)fenil 4-metoxibenzoato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición de enzimas e interacciones de proteínas.
Industria: Puede utilizarse en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 4-((E)-{2-[(4-metilfenil)sulfonil]hidrazono}metil)fenil 4-metoxibenzoato involucra su interacción con objetivos moleculares específicos. El grupo hidrazono puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas, lo que lleva a la inhibición o modulación de su actividad. El grupo sulfonil también puede participar en enlaces de hidrógeno e interacciones electrostáticas, lo que influye aún más en la actividad biológica del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-((E)-{2-[(4-metilfenil)sulfonil]hidrazono}metil)fenil 4-clorobenzoato
- 4-((E)-{2-[(4-metilfenil)sulfonil]hidrazono}metil)fenil 4-nitrobenzoato
Singularidad
4-((E)-{2-[(4-metilfenil)sulfonil]hidrazono}metil)fenil 4-metoxibenzoato es único debido a la presencia de grupos tanto hidrazono como sulfonil, que confieren reactividad química y actividad biológica distintas. El grupo metoxilo en la porción benzoato también contribuye a sus propiedades únicas, como el aumento de la lipofilia y el potencial para interacciones específicas con objetivos biológicos.
Propiedades
Fórmula molecular |
C22H20N2O5S |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H20N2O5S/c1-16-3-13-21(14-4-16)30(26,27)24-23-15-17-5-9-20(10-6-17)29-22(25)18-7-11-19(28-2)12-8-18/h3-15,24H,1-2H3/b23-15+ |
Clave InChI |
SKMLHGYDGWQPTJ-HZHRSRAPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11974461.png)
![Isopropyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974466.png)

![5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate](/img/structure/B11974482.png)

![(5Z)-3-cyclopentyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974490.png)

![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974493.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974495.png)

![N-[(4-acetamidophenyl)methyl]acetamide](/img/structure/B11974517.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11974526.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974532.png)

